molecular formula C12H15NO2 B1281531 3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein CAS No. 53868-28-3

3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein

Cat. No.: B1281531
CAS No.: 53868-28-3
M. Wt: 205.25 g/mol
InChI Key: WPKNYBNGZIOLDO-DHZHZOJOSA-N
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Description

3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein is an organic compound known for its unique chemical structure and properties. This compound features a dimethylamino group, a methoxyphenyl group, and an enal (a conjugated aldehyde) configuration. The (Z)-configuration indicates the specific geometric isomerism around the double bond, which can influence the compound’s reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein typically involves the condensation of 4-methoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

    Temperature: Mild heating around 50-70°C

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, often leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature

    Reduction: Sodium borohydride in methanol, room temperature

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide, reflux conditions

Major Products Formed

    Oxidation: 3-(dimethylamino)-2-(4-methoxyphenyl)propanoic acid

    Reduction: 3-(dimethylamino)-2-(4-methoxyphenyl)propan-1-ol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dimethylamino group may enhance the compound’s binding affinity to certain receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal: The (E)-isomer of the compound, differing in the geometric configuration around the double bond.

    3-(dimethylamino)-2-(4-methoxyphenyl)propanoic acid: The oxidized form of the compound.

    3-(dimethylamino)-2-(4-methoxyphenyl)propan-1-ol: The reduced form of the compound.

Uniqueness

3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions compared to its (E)-isomer. This configuration may result in different biological activities and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-13(2)8-11(9-14)10-4-6-12(15-3)7-5-10/h4-9H,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKNYBNGZIOLDO-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C=O)/C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501271
Record name (2Z)-3-(Dimethylamino)-2-(4-methoxyphenyl)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53868-28-3
Record name (2Z)-3-(Dimethylamino)-2-(4-methoxyphenyl)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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